2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide
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Overview
Description
2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with an indole ring, and a diethylaminoethylsulfanyl group attached to the triazino moiety.
Preparation Methods
The synthesis of 2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents, such as aldehydes, ethyl chloroformate, and triethyl orthoformate, to form different derivatives
Chemical Reactions Analysis
2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it inhibits aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol and reducing the production of reactive oxygen species (ROS) . This inhibition helps mitigate oxidative stress and cellular damage in neurodegenerative diseases.
Comparison with Similar Compounds
2-[3-(2-Diethylaminoethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide can be compared with other triazinoindole derivatives, such as:
- 1-aryl-10H-[1,2,4]triazolo[3’,4’:3,4][1,2,4]triazino[5,6-b]indoles
- 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles These compounds share a similar triazinoindole core but differ in their substituents, which can significantly affect their biological activities and applications. The unique diethylaminoethylsulfanyl group in this compound contributes to its distinct properties and potential therapeutic benefits.
Properties
Molecular Formula |
C17H22N6OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-[3-[2-(diethylamino)ethylsulfanyl]-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H22N6OS/c1-3-22(4-2)9-10-25-17-19-16-15(20-21-17)12-7-5-6-8-13(12)23(16)11-14(18)24/h5-8H,3-4,9-11H2,1-2H3,(H2,18,24) |
InChI Key |
HSBBYHGFIOBMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2CC(=O)N)N=N1 |
Origin of Product |
United States |
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